molecular formula C12H7NO B1209947 5H-Indeno[1,2-b]pyridin-5-one CAS No. 3882-46-0

5H-Indeno[1,2-b]pyridin-5-one

Cat. No. B1209947
CAS RN: 3882-46-0
M. Wt: 181.19 g/mol
InChI Key: LAHFQGLEIGIEMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5H-Indeno[1,2-b]pyridin-5-one and related compounds involves innovative methodologies that utilize palladium-catalyzed cascade reactions, showcasing the efficiency of transition metal-catalyzed processes in constructing complex molecular frameworks. For example, Ju Zhang et al. (2016) developed a novel synthesis of 11H-indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one through palladium-catalyzed CO insertion and C-H bond activation from 2-(2-bromophenyl)imidazo[1,2-a]pyridine (Zhang, Xinying, & Fan, 2016). Similarly, M. Nitta et al. (1991) described the thermal reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes leading to a Michael-type C–C bond formation for the synthesis of 5H-indeno(1,2-b)pyridines (Nitta, Ohnuma, & Iino, 1991).

Molecular Structure Analysis

The molecular structure of 5H-Indeno[1,2-b]pyridin-5-one derivatives has been elucidated through various analytical techniques, including NMR and X-ray crystallography. The incorporation of different substituents on the indeno[1,2-b]pyridin-5-one core significantly influences the electronic and steric properties, affecting their chemical reactivity and physical properties. S. A. Halim and M. Ibrahim (2022) conducted spectral analysis and quantum studies to establish the chemical structure and investigate the reactivity descriptors of novel derivatives, highlighting the high reactivity for nucleophilic attack at specific carbon atoms (Halim & Ibrahim, 2022).

Scientific Research Applications

1. DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitor

A derivative of 5H-Indeno[1,2-b]pyridin-5-one, specifically 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190), was synthesized using microwave-assisted methods. This compound acts as a DNA intercalative human topoisomerase IIα catalytic inhibitor, demonstrating stronger activity and lesser DNA toxicity compared to etoposide, a known topoisomerase II poison. Interestingly, TI-1-190 exhibits caspase 3-independent anticancer activity, which differs from etoposide (Jeon et al., 2017).

2. Synthesis and Crystal Structures of Derivatives

The synthesis and structural analysis of derivatives of 5H-Indeno[1,2-b]pyridin-5-one, including ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate, have been explored. These studies are significant in understanding the chemical properties and potential applications of these compounds in various fields (Pandian et al., 2014).

3. Facile Synthesis of Onychines

The synthesis of various 5H-indeno[1,2-b]pyridin-5-one derivatives, including 7-Hydroxy-4-methyl-5H-indeno[1,2-b]pyridin-5-one, has been reported. These compounds are crucial for the development of new chemical entities with potential applications in medicinal chemistry and material science (Arita et al., 2019).

4. Anticancer Activity and Topoisomerase Inhibition

5H-Indeno[1,2-b]pyridin-5-one derivatives have been synthesized and evaluated for their anticancer activity and ability to inhibit topoisomerase enzymes. These studies are essential for the development of new anticancer agents and understanding their mechanism of action (Kadayat et al., 2015).

5. Synthesis of Novel Derivatives and Antitumor Activities

Novel 5H-indeno[1,2-b]pyridinium and 11H-indeno[1,2-b]quinolinium derivatives were synthesized and showed potent antitumor activities. These compounds contribute to the expanding library of 5H-indeno[1,2-b]pyridin-5-one derivatives with potential therapeutic applications (Zhu Yong-ming, 2010).

Future Directions

The future directions of 5H-Indeno[1,2-b]pyridin-5-one research could involve further exploration of its potential as a DNA intercalative human topoisomerase IIα catalytic inhibitor . Additionally, the effects of different substitutions on its luminescence could be investigated .

properties

IUPAC Name

indeno[1,2-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHFQGLEIGIEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192081
Record name 5H-Indeno(1,2-b)pyridin-5-one
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Indeno[1,2-b]pyridin-5-one

CAS RN

3882-46-0
Record name 5H-Indeno[1,2-b]pyridin-5-one
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Record name 5H-Indeno(1,2-b)pyridin-5-one
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Record name 5H-Indeno(1,2-b)pyridin-5-one
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Record name 5H-indeno[1,2-b]pyridin-5-one
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Record name 4-Azafluoren-9-one
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Synthesis routes and methods I

Procedure details

A solution of benzo[h]quinoline (6 g, 33.5 mmol) and KOH (5.6 g, 100.5 mmol) in water (400 mL) was boiled. A hot solution of KMnO4 (14.8 g, 93.8 mmol) in water (240 mL) was added dropwise over 1 hour to the boiling solution. The mixture was refluxed for another 6 hours and filtered hot. The filtrate was allowed to cool to room temperature. The organic layer was extracted with chloroform and water, dried with anhydrous magnesium sulfate. After solvent removal, the residue was purified by column chromatography on silica (acetone-petroleum ether) to give product 2.5 g (42%) as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
14.8 g
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
42%

Synthesis routes and methods II

Procedure details

Subsequently, in a stream of argon, 1.5 L of a 10% aqueous solution of sodium hydroxide was added to 51.0 g (244 mmol) of 1-azaphenanthrene-5,6-dione, and heated and stirred at 85° C. for 90 minutes. After the mixture was cooled to room temperature, the precipitate was filtered out. The filtrate was extracted with chloroform and concentrated, and added to the precipitate, whereby a crude material was obtained. The crude material was purified by chromatography on silica gel with toluene/ethyl acetate=10:1 to give 16.8 g of 4-azafluorene-9-one (37.9% yield).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-azaphenanthrene-5,6-dione
Quantity
51 g
Type
reactant
Reaction Step One
Yield
37.9%

Synthesis routes and methods III

Procedure details

Following the procedure described in Example 608, Part B, 8.2 g (0.04 mole) of 1-azaphenanthren-5,6-dione and 165 ml of 10% sodium hydroxide were heated in a bath at 80°-90° for 3 hours. Identical workup yielded 3.88 g, m.p. 140°-2° of pure 4-azafluoren-9-one.
Name
1-azaphenanthren-5,6-dione
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

See general oxidation method of Sprinzak, J. Am. Chem. Soc., 80 (1958) 5449. 4-Azafluorene (5.0 g, 30 mmol) was dissolved in 50 mL anhydrous pyridine containing in solution 2 mL Triton B solution (prepared by evaporating 5 mL of 40% Triton B in methanol (Aldrich Chemical, Inc.) and 5 mL pyridine with heat and reduced pressure followed by q.s. to 10 mL with pyridine). Then air was continuously bubbled through the solution with stirring. An addition of 2 mL Triton B solution was made twice more at two-hour intervals. After six hours the reaction mixture was evaporated to dryness. The residue was triturated in 30 mL water and extracted four times with ethyl acetate (total volume 200 mL). The combined ethyl acetate extracts were dried over anhydrous sodium sulfate. After filtration and evaporation, the residue was chromatographed (silica gel and chloroform) to yield after evaporation of the solvent 4.5 g (83%) of (28). m.p. 132°-136° C. (reported 142° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Indeno[1,2-b]pyridin-5-one
Reactant of Route 2
5H-Indeno[1,2-b]pyridin-5-one
Reactant of Route 3
5H-Indeno[1,2-b]pyridin-5-one
Reactant of Route 4
5H-Indeno[1,2-b]pyridin-5-one
Reactant of Route 5
5H-Indeno[1,2-b]pyridin-5-one
Reactant of Route 6
5H-Indeno[1,2-b]pyridin-5-one

Citations

For This Compound
63
Citations
M Nitta, M Ohnuma, Y Iino - Journal of the Chemical Society, Perkin …, 1991 - pubs.rsc.org
Thermal reaction of tributyl(inden-3-ylimino)phosphorane with α,β-unsaturated ketones and aldehydes led to a Michael-type C–C bond formation and subsequent aza-Wittig reaction to …
Number of citations: 44 pubs.rsc.org
M Tugrak, HI Gul, H Sakagami, I Gulcin, CT Supuran - Bioorganic chemistry, 2018 - Elsevier
New azafluorenones, 2-aryl-4-(4-hydroxyphenyl)-5H-indeno[1,2-b]pyridin-5-ones, were prepared to evaluate their cytotoxic/anticancer properties, also their inhibitory effects on hCA I …
Number of citations: 60 www.sciencedirect.com
D Liu, Q Wei, D Li, R Dong, W Jiang - ChemistrySelect, 2019 - Wiley Online Library
A series of novel fluorescent isomers were designed by using 5H‐indeno[1,2‐b]pyridin‐5‐one (IP) as electron acceptor and triphenylamine (TPA) as electron donor, and were …
AM Hussain, SS Mansoor, K Aswin… - Journal of King Saud …, 2014 - Elsevier
A new one-pot and efficient three-component condensation of 1,3-diphenyl-2-propen-1-ones (chalcones), 1,3-indandione, and ammonium acetate using pentafluorophenylammonium …
Number of citations: 4 www.sciencedirect.com
A Sugden - 1993 - pearl.plymouth.ac.uk
Two novel routes have been investigated. Cyclisation of enamidoindenes by the Vilsmeier-Haack formylation was not possible because the condensation between indanones and …
Number of citations: 3 pearl.plymouth.ac.uk
M Jamali, AR Sardarian, F Rezaei… - Journal of …, 2022 - Wiley Online Library
A sequential one‐pot three‐component microwave‐assisted reaction for the efficient and regioselective synthesis of unprecedented polysubstituted 2‐hydroxypyridines has been …
Number of citations: 1 onlinelibrary.wiley.com
SA Al-Hussain, TA Farghaly, MH Ibrahim… - Journal of Molecular …, 2024 - Elsevier
A new series of aza-indeno[1,2-b]pyridin-5-one derivatives 6a-h was designed. The novel pyridin-5-one derivatives were constructed via cyclization of their corresponding hydrazonal …
Number of citations: 0 www.sciencedirect.com
M Ghashang, SS Mansoor, K Logaiya… - Research on Chemical …, 2015 - Springer
A new one-pot synthesis of 4-aryl-2-naphthalen-2-yl-5H-indeno[1,2-b]pyridin-5-ones from the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione and …
Number of citations: 3 link.springer.com
ER Kotb, HA Soliman, EM Hassan… - Egyptian Journal of …, 2021 - journals.ekb.eg
A new set of 1H-indenopyrdine-based derivatives were synthesized using the compound 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-2,5-dihydro-1H-indeno[1,2-b]pyridine-3-carbonitrile (1) …
Number of citations: 3 journals.ekb.eg
KH Jeon, C Park, TM Kadayat, A Shrestha… - Chemical …, 2017 - pubs.rsc.org
A novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190) was synthesized using a simple microwave-assisted method and its mode of action was systematically …
Number of citations: 21 pubs.rsc.org

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